N-butyl-3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
CAS No.: 1115336-27-0
Cat. No.: VC6549332
Molecular Formula: C24H28N4O4S
Molecular Weight: 468.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115336-27-0 |
|---|---|
| Molecular Formula | C24H28N4O4S |
| Molecular Weight | 468.57 |
| IUPAC Name | N-butyl-3-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
| Standard InChI | InChI=1S/C24H28N4O4S/c1-4-5-11-25-23(30)17-7-6-8-18(14-17)28-13-12-26-24(28)33-16-22(29)27-20-15-19(31-2)9-10-21(20)32-3/h6-10,12-15H,4-5,11,16H2,1-3H3,(H,25,30)(H,27,29) |
| Standard InChI Key | OBTYQIKDZRURFM-UHFFFAOYSA-N |
| SMILES | CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC |
Introduction
The compound N-butyl-3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic molecule that incorporates several functional groups, including a benzamide moiety, an imidazole ring, and a carbamoyl group linked to a dimethoxyphenyl ring. This compound is not explicitly detailed in the available search results, but its structure suggests potential applications in pharmaceutical chemistry due to its diverse functional groups.
Potential Applications
Given the structural complexity and the presence of multiple functional groups, this compound could be of interest in various fields such as:
-
Pharmaceuticals: Compounds with similar structures are often investigated for their potential as therapeutic agents. The benzamide and imidazole moieties are common in drugs targeting various biological pathways.
-
Biological Activity: The carbamoyl group linked to a dimethoxyphenyl ring may contribute to specific biological interactions, potentially influencing enzyme activity or receptor binding.
Research Findings
While specific research findings on N-butyl-3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide are not available, compounds with similar structural features have been studied for their pharmacological properties. For example, benzamides are known for their roles in drug development, particularly as inhibitors of certain enzymes or as part of complex therapeutic molecules .
Synthesis and Characterization
The synthesis of such a compound would likely involve multiple steps, including the formation of the imidazole ring, the introduction of the sulfanyl group, and the attachment of the carbamoyl moiety to the benzamide backbone. Characterization techniques such as FTIR, NMR, and mass spectrometry would be essential for confirming the structure and purity of the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume